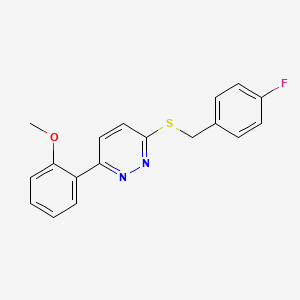

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine, also known as FBTMP, is a chemical compound that belongs to the pyridazine family. It is an important molecule that has been extensively studied for its potential applications in scientific research. FBTMP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Interaction with Central Nervous System and Benzodiazepine Receptors

Research shows that compounds similar to 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine have been synthesized and tested for their ability to interact with central nervous system activities, particularly in their capacity to inhibit GABA-stimulated 3H-diazepam binding to rat brain plasma membranes. These studies demonstrate the potential significance of such compounds in neuropharmacology, especially in understanding and potentially manipulating GABAergic transmission in the brain (Barlin, Davies, Ireland, & Ngu, 1989).

Inhibition Properties on Viral Replication

Another research avenue explored the use of biphenyl derivatives of imidazo[1,2-b]pyridazine, closely related to the compound , for inhibiting the replication of viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This signifies the compound's potential in antiviral therapy and its role in the development of new treatments for viral infections (Enguehard-Gueiffier et al., 2013).

Anticonvulsant Activity

Analogues of imidazo[4,5-d]pyridazine, structurally related to 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine, have been synthesized and tested for their anticonvulsant activity. This suggests the potential use of these compounds in the treatment or management of seizure disorders (Kelley et al., 1995).

Potential Anti-Lung Cancer Activity

Related compounds have been investigated for their potential anti-lung cancer activities. For instance, fluoro substituted benzo[b]pyran derivatives have shown anticancer activity against human cancer cell lines, which opens possibilities for the use of similar compounds in cancer therapy (Hammam et al., 2005).

Herbicidal Activities

There is also research into the herbicidal activities of pyridazine derivatives. This suggests potential agricultural applications of such compounds in managing unwanted vegetation or as part of integrated pest management strategies (Xu et al., 2012).

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-22-17-5-3-2-4-15(17)16-10-11-18(21-20-16)23-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGJGPITJUBOBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)

![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)

![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)

![Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2362789.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2362792.png)

![1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2362795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)